molecular formula C18H20N4O3S B1255308 3-[5-(5-methyl-2-thiophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyloxy)propyl]propanamide

3-[5-(5-methyl-2-thiophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyloxy)propyl]propanamide

Cat. No.: B1255308
M. Wt: 372.4 g/mol
InChI Key: BLOWEBNRYNTZBA-UHFFFAOYSA-N
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Description

3-[5-(5-methyl-2-thiophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyloxy)propyl]propanamide is an aromatic ether.

Scientific Research Applications

Antibacterial and Antimicrobial Activity

  • Azole derivatives, including 1,3,4-oxadiazole compounds, have demonstrated significant antibacterial activity, notably against Rhizobium radiobacter (Tumosienė et al., 2012).
  • 1,3,4-oxadiazole derivatives exhibit antimicrobial activities, with various synthesized compounds showing good or moderate activity against a range of microbes (Bayrak et al., 2009).

Antioxidant and Anti-Inflammatory Applications

  • Certain 1,3,4-oxadiazole derivatives have shown significant antioxidant and anti-inflammatory activities, surpassing standard compounds like Ascorbic acid (Sravya et al., 2019).

Anticancer Properties

  • Substituted 1,3,4-oxadiazolyl tetrahydropyridines, which include the core structure of 3-[5-(5-methyl-2-thiophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyloxy)propyl]propanamide, have been researched for their anticancer activities, showing moderate cytotoxicity in in vitro studies (Redda & Gangapuram, 2007).

Insecticidal Activity

  • Novel 1,3,4-oxadiazole derivatives have been investigated for their insecticidal properties, with some compounds exhibiting good activities against pests like the diamondback moth (Qi et al., 2014).

Urease Inhibition

  • Bi-heterocyclic propanamides, which incorporate the 1,3,4-oxadiazole moiety, have demonstrated potent urease inhibitory activities and shown to be less cytotoxic agents (Abbasi et al., 2020).

Corrosion Inhibition

  • Some 1,3,4-oxadiazole derivatives have been used in studies for their corrosion inhibition properties, particularly for protecting mild steel in acidic environments (Ammal et al., 2018).

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

3-[5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-(2-pyridin-3-yloxypropyl)propanamide

InChI

InChI=1S/C18H20N4O3S/c1-12(24-14-4-3-9-19-11-14)10-20-16(23)7-8-17-21-22-18(25-17)15-6-5-13(2)26-15/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,20,23)

InChI Key

BLOWEBNRYNTZBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NN=C(O2)CCC(=O)NCC(C)OC3=CN=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-(5-methyl-2-thiophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyloxy)propyl]propanamide
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3-[5-(5-methyl-2-thiophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyloxy)propyl]propanamide
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3-[5-(5-methyl-2-thiophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyloxy)propyl]propanamide
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3-[5-(5-methyl-2-thiophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyloxy)propyl]propanamide
Reactant of Route 5
3-[5-(5-methyl-2-thiophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyloxy)propyl]propanamide
Reactant of Route 6
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3-[5-(5-methyl-2-thiophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyloxy)propyl]propanamide

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